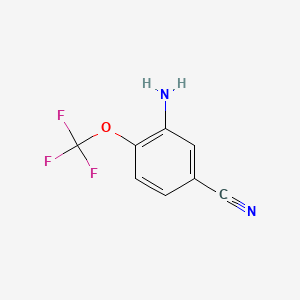

3-Amino-4-(trifluoromethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

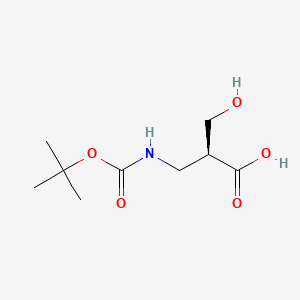

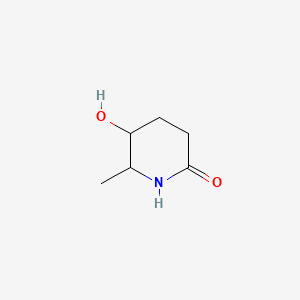

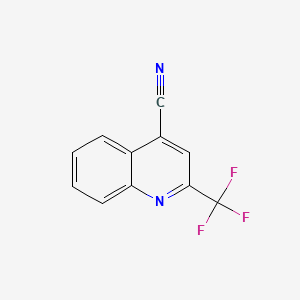

“3-Amino-4-(trifluoromethoxy)benzonitrile” is an aromatic ether . It is a key intermediate in the synthesis of fluvoxamine .

Molecular Structure Analysis

The molecular formula of “3-Amino-4-(trifluoromethoxy)benzonitrile” is C8H5F3N2O . The InChI code is 1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-(trifluoromethoxy)benzonitrile” include a molecular weight of 202.14 , a density of 1.4±0.1 g/cm3 , a boiling point of 286.6±40.0 °C at 760 mmHg , and a flash point of 127.1±27.3 °C .Applications De Recherche Scientifique

Polymer Solar Cells

- Application : 3-Amino-4-(trifluoromethoxy)benzonitrile (referred to as ATMB in the study) has been utilized as an additive in polymer solar cells (PSCs). The addition of ATMB significantly improved power conversion efficiencies (PCEs) of the PSCs.

- Mechanism : This improvement is attributed to enhanced short circuit current and fill factor. ATMB facilitates the ordering of the P3HT chains in the solar cells, leading to higher absorbance, larger crystal size, and enhanced hole mobility.

- Comparative Analysis : Devices with additives not containing fluorine atoms displayed lower PCEs than those with ATMB, highlighting the importance of fluorinated compounds in this context.

- Reference : Seonju Jeong, Sungho Woo, H. Lyu, Y. Han (2011).

Corrosion Inhibition

- Application : Benzonitrile derivatives, including 3-Amino-4-(trifluoromethoxy)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments.

- Efficacy : These compounds have shown excellent performance as corrosion inhibitors. They function as mixed-type inhibitors, affecting both the anodic and cathodic processes.

- Adsorption : The adsorption of these compounds on the mild steel surface obeys Langmuir's adsorption isotherm.

- Supporting Methods : The corrosion inhibition properties have been studied using methods like potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy.

- Reference : A. Chaouiki, H. Lgaz, I. Chung, I. Ali, S. Gaonkar, K. Bhat, Rachid Salghi, H. Oudda, Mohammad I. Khan (2018).

Drug Synthesis Intermediate

- Application : 3-Amino-4-(trifluoromethoxy)benzonitrile is an intermediate in the synthesis of various pharmaceutical compounds.

- Methodology : It has been synthesized from m-fluoro-(trifluoromethyl)benzene via a sequence of reactions including bromination, Grignard reaction, cyanidation, and amination.

- Reference : Zhang Tong-bin (2012).

Lithium Ion Battery Cathode Additive

- Application : 4-(Trifluoromethyl)-benzonitrile, a compound structurally similar to 3-Amino-4-(trifluoromethoxy)benzonitrile, has been used as an electrolyte additive for high voltage lithium ion batteries.

- Performance Enhancement : This additive significantly improves the cyclic stability and capacity retention of the lithium nickel manganese oxide cathode.

- Mechanism : It forms a low-impedance protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution.

- Reference : Wenna Huang, L. Xing, Yating Wang, Mengqing Xu, Weishan Li, Fengchao Xie, Shengan Xia (2014).

Safety And Hazards

“3-Amino-4-(trifluoromethoxy)benzonitrile” is considered hazardous. It has hazard statements H302-H317-H319 , indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-amino-4-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-5(4-12)3-6(7)13/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQURZRBBZTFKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697343 |

Source

|

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(trifluoromethoxy)benzonitrile | |

CAS RN |

1220630-86-3 |

Source

|

| Record name | 3-Amino-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)